Prometon

Description

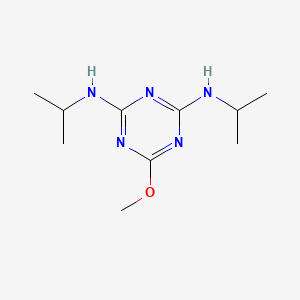

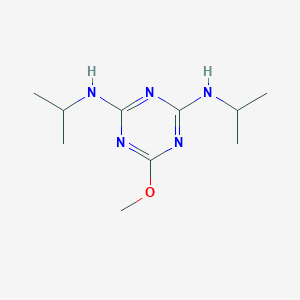

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUFVQQFVOBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022341 | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 at 20 °C (units not specified) | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |

| Record name | Prometon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White, crystalline, Crystalline solid | |

CAS No. |

1610-18-0 | |

| Record name | Prometon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prometon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY7SQ0399L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91 to 92 °C | |

| Record name | PROMETON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Prometon in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometon is a non-selective, systemic triazine herbicide effective against a wide range of annual and perennial broadleaf weeds and grasses.[1] Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical component of the electron transport chain in chloroplasts. This guide provides a comprehensive overview of the biochemical and physiological processes underlying this compound's herbicidal activity, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction

This compound, chemically known as 6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine, is a pre- and post-emergent herbicide widely used for total vegetation control in non-crop areas.[1][2] As a member of the triazine family, its mode of action is centered on the disruption of the photosynthetic process, a vital energy-producing pathway in plants.[1] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for the development of new herbicidal compounds and for managing herbicide resistance.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is essential for comprehending its environmental fate, uptake, and translocation in plants.

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 1610-18-0 | [2] |

| Molecular Formula | C10H19N5O | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Melting Point | 91-92 °C | [2] |

| Water Solubility | 620 mg/L at 20 °C | [3] |

| Vapor Pressure | 2.3 x 10^-6 mm Hg at 20 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.99 | [2] |

| pKa | 4.3 at 21 °C | [2] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 43.2 mL/g | [3] |

Mechanism of Action

Inhibition of Photosystem II

The primary target of this compound in plants is Photosystem II (PSII), a multi-protein complex located in the thylakoid membranes of chloroplasts. PSII is responsible for the light-dependent reactions of photosynthesis, specifically the oxidation of water and the reduction of plastoquinone (B1678516).

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein, a core component of the PSII reaction center.[4] It competes with plastoquinone (PQ), the native mobile electron carrier, for this binding site. By binding to the D1 protein, this compound displaces PQ and blocks the electron flow from the primary quinone acceptor, QA, to QB.[4]

This disruption of the electron transport chain has several immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. ATP and NADPH are the primary energy currencies required for carbon fixation in the Calvin cycle.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5]

-

Chlorosis and Necrosis: The accumulation of ROS causes lipid peroxidation, membrane damage, and chlorophyll (B73375) degradation, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death).

Signaling Pathway of Photosystem II Inhibition by this compound

The following diagram illustrates the interruption of the photosynthetic electron transport chain by this compound.

Uptake, Translocation, and Metabolism

This compound is a systemic herbicide, meaning it is absorbed and translocated throughout the plant.[1]

-

Uptake: It can be absorbed by both the roots and the foliage.[1] Root uptake from the soil solution is a primary route of entry.

-

Translocation: Following uptake, this compound is primarily transported upwards through the xylem with the transpiration stream (apoplastic movement).[6] This results in its accumulation in the leaves, particularly at the leaf margins where the transpiration stream terminates.

-

Metabolism: The metabolism of this compound in plants is a key factor in determining its selectivity. Tolerant species are able to detoxify the herbicide more rapidly than susceptible species. The major degradation products include 2-amino-4-(isopropylamino)-6-methoxy-s-triazine, 2,4-diamino-6-methoxy-s-triazine, and 2-hydroxy-4,6-bis(isopropylamino)-s-triazine.[7]

Workflow of this compound Uptake and Translocation

The following diagram illustrates the pathway of this compound from the soil to its site of action in the leaves.

Quantitative Data

The efficacy of this compound as a photosynthesis inhibitor can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for the D1 protein. Due to the limited availability of specific quantitative data for this compound, values for the closely related and extensively studied triazine herbicide, atrazine, are provided for comparative purposes.

| Parameter | Species | Value | Reference |

| EC50 (Growth Inhibition) | Amaranthus hybridus (Atrazine) | 0.04 µM | [8] |

| EC50 (Growth Inhibition) | Amaranthus lividus (Prometryn) | >1000 g ha⁻¹ | [8] |

| EC50 (Growth Inhibition) | Amaranthus spinosus (Prometryn) | 292 g ha⁻¹ | [8] |

| EC50 (Growth Inhibition) | Amaranthus viridis (Prometryn) | 804 g ha⁻¹ | [8] |

| I50 (Photosynthesis Inhibition) | Selenastrum capricornutum (Atrazine) | 0.3 µM | [9] |

| I50 (Photosynthesis Inhibition) | Selenastrum capricornutum (Simazine) | 0.5 µM | [9] |

| Ki (Inhibition Constant for D1 Protein) | Pisum sativum (Terbuthylazine) | ~16 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other PSII-inhibiting herbicides.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is used to assess the efficiency of Photosystem II and can rapidly detect the effects of PSII-inhibiting herbicides.[11][12]

Objective: To measure the effect of this compound on the quantum yield of PSII.

Materials:

-

Handy-PEA fluorometer

-

Plant material (e.g., leaf discs or whole plants)

-

This compound solutions of varying concentrations

-

Dark adaptation clips

Protocol:

-

Plant Treatment: Treat plants or leaf discs with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a control group treated with a solvent-only solution.

-

Dark Adaptation: After the desired incubation period (e.g., 1, 4, 24 hours), dark-adapt the treated leaf material for a minimum of 30 minutes using dark adaptation clips. This ensures that all reaction centers are open.[11]

-

Fluorescence Measurement: Use the Handy-PEA fluorometer to measure the chlorophyll a fluorescence induction curve (OJIP transient). The instrument applies a saturating pulse of light and records the fluorescence emission.[11]

-

Data Analysis: From the OJIP transient, calculate key fluorescence parameters, including:

-

Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates stress on PSII.[13]

-

PIabs: The performance index, which is a sensitive indicator of overall photosynthetic performance.[14]

-

Fvj: The relative variable fluorescence at the J-step, which is particularly sensitive to the inhibition of electron transport at the QB site.[2]

-

Thermoluminescence Assay

Thermoluminescence (TL) is the emission of light from a pre-illuminated sample upon heating. In photosynthetic materials, TL bands arise from the recombination of charge pairs stabilized in PSII. The peak temperature of these bands is related to the redox potential of the electron acceptors.[1][5]

Objective: To determine the effect of this compound on the redox state of the primary quinone acceptor (QA).

Materials:

-

Thermoluminescence apparatus

-

Isolated thylakoid membranes from control and this compound-treated plants

-

Cryoprotectant (e.g., glycerol)

-

Xenon flash lamp

Protocol:

-

Thylakoid Isolation: Isolate thylakoid membranes from control and this compound-treated plant leaves using standard biochemical procedures.

-

Sample Preparation: Resuspend the thylakoid membranes in a suitable buffer containing a cryoprotectant.

-

Illumination: Cool the sample to a low temperature (e.g., -80°C) and illuminate it with a saturating single flash of light from a xenon flash lamp to induce charge separation.

-

Heating and Detection: Heat the sample at a constant rate (e.g., 1°C/s) and record the emitted light (glow curve) using a photomultiplier tube.[11]

-

Data Analysis: Analyze the peak temperature of the TL bands. The B-band, which arises from the recombination of the S2/S3 states of the oxygen-evolving complex with QB-, will be replaced by the Q-band, arising from the recombination of the S2 state with QA-, in the presence of this compound. A shift in the peak temperature of the Q-band can indicate a change in the redox potential of QA.[1]

Radiolabeled Herbicide Binding Assay

This assay directly measures the binding affinity of a radiolabeled herbicide to its target site.[15]

Objective: To determine the inhibition constant (Ki) of this compound for the D1 protein.

Materials:

-

Radiolabeled this compound (e.g., [14C]-Prometon)

-

Isolated thylakoid membranes

-

Unlabeled this compound

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and cocktail

Protocol:

-

Incubation: Incubate isolated thylakoid membranes with a fixed concentration of radiolabeled this compound and a range of concentrations of unlabeled this compound.

-

Separation: After incubation to equilibrium, separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The thylakoid membranes with the bound radioligand will be retained on the filter.[15]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the concentration of unlabeled this compound. From this competition curve, the IC50 (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.

Quantification of this compound in Plant Tissues

This protocol allows for the determination of the concentration of this compound in different plant tissues to study its uptake and translocation.

Objective: To quantify the amount of this compound in root, stem, and leaf tissues.

Materials:

-

HPLC-MS/MS system

-

Plant tissue samples (roots, stems, leaves)

-

Extraction solvent (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

This compound analytical standard

Protocol:

-

Sample Collection and Preparation: Harvest plant tissues at different time points after this compound application. Record the fresh weight and then freeze-dry the samples. Grind the dried tissue into a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with an appropriate volume of extraction solvent (e.g., acetonitrile) using sonication or shaking.

-

Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Analysis: Analyze the cleaned extract using an HPLC-MS/MS system. Develop a method for the separation and detection of this compound based on its specific mass-to-charge ratio.[16][17]

-

Quantification: Create a calibration curve using the this compound analytical standard to quantify the concentration of this compound in the plant extracts. Express the results as µg of this compound per gram of dry tissue.

Conclusion

This compound is a potent inhibitor of photosynthesis in plants, acting specifically on Photosystem II. Its herbicidal efficacy stems from the disruption of the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of this compound's mechanism of action and for the screening and characterization of new herbicidal compounds targeting PSII. A comprehensive understanding of these processes is fundamental for advancing weed management strategies and for the development of more effective and selective herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thurstoncountywa.gov [thurstoncountywa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of herbicide binding on the redox potential of the quinone acceptor in photosystem II: relevance to photodamage and phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]

- 8. scielo.br [scielo.br]

- 9. This compound (Ref: G 31435) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. plantbreedbio.org [plantbreedbio.org]

- 14. mdpi.com [mdpi.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Physicochemical Properties of Prometon Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon is a non-selective, pre- and post-emergence herbicide belonging to the triazine class of chemicals.[1][2] It is utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses in non-crop areas. Its herbicidal activity stems from the inhibition of photosynthesis. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, transport, and toxicological profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its mode of action and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These values have been compiled from various scientific sources and databases.

Table 1: General and Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 1610-18-0 | [1] |

| Chemical Formula | C₁₀H₁₉N₅O | [1][2] |

| Molecular Weight | 225.29 g/mol | [1] |

| Chemical Structure |

| [1] |

| Synonyms | Pramitol, Gesafram, Methoxypropazine | [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Temperature (°C) | pH | Source(s) |

| Melting Point | 91-92 °C | N/A | N/A | |

| Boiling Point | Decomposes before boiling | N/A | N/A | |

| Vapor Pressure | 3.1 x 10⁻⁴ Pa (2.3 x 10⁻⁶ mm Hg) | 20 | N/A | |

| Water Solubility | 620 - 750 mg/L | 20-22 | 7 | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.91 - 3.08 | 20-25 | 7 | |

| Dissociation Constant (pKa) | 4.28 - 4.3 | 21 | N/A | |

| Soil Adsorption Coefficient (Koc) | 51 - 300 mL/g | N/A | 6.6 |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Determination of Melting Point/Melting Range (OECD Guideline 102)

This method describes the determination of the temperature at which the phase transition from a solid to a liquid state occurs.

Principle: A small, representative sample of this compound is heated at a controlled rate, and the temperature at which melting begins and is complete is recorded.

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer calibrated to a recognized standard

-

Sample holder (capillary tubes)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first signs of melting are observed (the substance begins to liquefy) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

-

Replicates: The determination is performed in triplicate.

Determination of Vapor Pressure (OECD Guideline 104)

This guideline describes methods for determining the saturation vapor pressure of a substance. For a solid like this compound, the gas saturation method is appropriate.

Principle: A stream of inert gas is passed over the substance at a sufficiently slow rate to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Apparatus:

-

Constant temperature bath

-

Inert gas supply (e.g., nitrogen) with flow control

-

Saturation column containing the test substance on a solid support

-

Trapping system to collect the vaporized substance (e.g., sorbent tubes)

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

Sample Preparation: A known amount of this compound is coated onto a solid support (e.g., glass beads or silica (B1680970) gel) and packed into the saturation column.

-

Equilibration: The saturation column is placed in the constant temperature bath and allowed to equilibrate.

-

Gas Saturation: A controlled flow of inert gas is passed through the saturation column. The flow rate is optimized to ensure saturation without aerosol formation.

-

Trapping and Quantification: The gas stream exiting the column is passed through a trapping system. The amount of this compound collected in the trap is quantified using a suitable analytical method.

-

Calculation: The vapor pressure (P) is calculated using the equation: P = (m/V) * (RT/M), where 'm' is the mass of the substance transported, 'V' is the volume of gas passed, 'R' is the ideal gas constant, 'T' is the absolute temperature, and 'M' is the molecular weight of the substance.

-

Temperature Variation: The experiment is repeated at different temperatures to establish the vapor pressure curve.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of > 10 mg/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined.

Apparatus:

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

-

Glass flasks with stoppers

Procedure:

-

Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated in the constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The solution is centrifuged at high speed to separate the undissolved solid from the aqueous phase.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as HPLC with UV detection.

-

Replicates: The determination is carried out in at least triplicate.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This method determines the ratio of a substance's concentration in n-octanol and water at equilibrium.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then determined.

Apparatus:

-

Mechanical shaker

-

Centrifuge

-

Glassware (e.g., separatory funnels or centrifuge tubes with stoppers)

-

Analytical instrument for quantification (e.g., HPLC or Gas Chromatography)

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by separation.

-

Test Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water at a concentration that does not exceed the solubility limit in either phase.

-

Partitioning: A measured volume of the stock solution and the other solvent are combined in a vessel. The vessel is shaken in a mechanical shaker at a constant temperature (e.g., 25°C) until equilibrium is established (a preliminary test can determine the required time).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

-

Replicates: The experiment is performed with different initial concentrations and volume ratios of the solvents.

Determination of Dissociation Constant in Water (OECD Guideline 112)

This guideline describes methods for determining the pKa of a substance, which indicates the extent of its ionization in water. For a weak base like this compound, a titration method is suitable.

Principle: A known amount of the substance is dissolved in water (or a water-cosolvent mixture if solubility is low) and titrated with a standard acid. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

-

Thermostatically controlled vessel

Procedure:

-

Solution Preparation: A known concentration of this compound is prepared in purified water, free of carbon dioxide.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.

-

Replicates: The determination is performed at least in duplicate.

Mandatory Visualizations

This compound's Mode of Action: Inhibition of Photosystem II

This compound acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein in the PSII complex, at the binding site for plastoquinone (B1678516) (PQ). This blocks the electron flow from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. This leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.

Caption: Mechanism of this compound's herbicidal action via inhibition of Photosystem II.

Experimental Workflow: Determination of Octanol-Water Partition Coefficient (Shake Flask Method)

The following diagram illustrates the key steps involved in determining the Kow of this compound using the OECD 107 shake flask method.

Caption: Workflow for determining the octanol-water partition coefficient (Kow).

References

Prometon's Inhibition of Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prometon and Triazine Herbicides

This compound, chemically known as 6-methoxy-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine, is a non-selective, systemic herbicide absorbed through both foliage and roots.[1][2] It belongs to the triazine class of herbicides, which were first introduced in the 1950s and are widely used in agriculture and for vegetation management in non-crop areas.[1][3] The herbicidal activity of triazines stems from their ability to block the light-dependent reactions of photosynthesis, a mechanism that is highly conserved across susceptible plant species.[4]

Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound and other triazine herbicides is the Photosystem II (PSII) complex, a multi-subunit protein embedded in the thylakoid membranes of chloroplasts.[4][5] PSII is responsible for the light-induced oxidation of water and the transfer of electrons to the plastoquinone (B1678516) (PQ) pool.[5]

Binding to the D1 Protein

This compound competitively inhibits the binding of plastoquinone (PQ) at the Q(B) binding site on the D1 protein, a core subunit of the PSII reaction center.[6] This binding site is a highly conserved niche formed by amino acid residues from Phe211 to Leu275.[4] Triazine herbicides, including atrazine (B1667683) and terbuthylazine, have been shown to interact with specific residues within this pocket, notably Ser264 and His215.[7] While the precise interactions of this compound have not been detailed, its structural similarity to other triazines suggests a comparable binding mode.

The binding of this compound to the D1 protein physically blocks the docking of plastoquinone, the native electron acceptor.[6] This prevents the transfer of electrons from the primary quinone acceptor, Q(A), to Q(_B).

Disruption of the Electron Transport Chain

The blockage of electron flow from Q(_A) to Q(_B) has several critical consequences for the photosynthetic apparatus:

-

Inhibition of CO2 Fixation: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for the Calvin cycle and subsequent carbon dioxide fixation.[6]

-

Formation of Reactive Oxygen Species (ROS): With the electron transport chain stalled, the high-energy electrons at Q(_A) can recombine with the primary electron donor P680()

. This process can lead to the formation of triplet chlorophyll, which reacts with molecular oxygen to produce highly damaging singlet oxygen (+1 -

Photoinhibition: The sustained blockage of electron flow leads to an over-reduced state of PSII, making it highly susceptible to light-induced damage, a phenomenon known as photoinhibition.[8][9]

The following diagram illustrates the mechanism of this compound's inhibitory action at Photosystem II.

Quantitative Data on PSII Inhibition

Table 1: Comparative IC(_50) Values for PSII-Inhibiting Herbicides

| Herbicide | Chemical Class | IC(_50) (M) | Organism/Preparation | Reference |

| Terbuthylazine | Triazine | 1-2 x 10 | Pea thylakoids | [5] |

| Atrazine | Triazine | 10 | Various plant material | [5] |

| Simetryn | Triazine | Not specified, but inhibits | Pak choi | [6] |

| Prometryn | Triazine | Not specified, but inhibits | Pak choi | [6] |

| Diuron (DCMU) | Urea | 7-8 x 10 | Pea thylakoids | [5] |

| Metribuzin | Triazinone | 1-2 x 10 | Pea thylakoids | [5] |

| Cytochalasin A | Mycotoxin | 5.85 x 10 | Ageratina adenophora | [10] |

The binding affinity of a herbicide to its target site is quantified by the dissociation constant (K(_d)). A lower K(_d) value indicates a higher binding affinity.[11]

Table 2: Binding Affinity (K(_d)) of Herbicides to PSII

| Herbicide | Chemical Class | K(_d) (M) | Method | Reference |

| Atrazine | Triazine | 4.0 x 10 | Radioligand Binding | General literature |

| Diuron (DCMU) | Urea | 2.0 x 10 | Radioligand Binding | General literature |

Note: The K(_d) values are representative and can vary depending on the experimental conditions and species.

Experimental Protocols for Studying this compound's Effects

Several well-established methods are used to investigate the inhibitory effects of herbicides like this compound on PSII.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Chlorophyll a fluorescence is a non-invasive technique that provides detailed information about the status of PSII.[12] The OJIP transient, a rapid fluorescence induction curve, is particularly sensitive to inhibitors of the electron transport chain.[12]

Protocol for OJIP Test:

-

Plant Material and Treatment:

-

Grow susceptible plants (e.g., Arabidopsis thaliana, spinach, or a target weed species) under controlled conditions.

-

Treat plants with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM) via foliar spray or by adding to the hydroponic medium.

-

Include a positive control with a known PSII inhibitor like Diuron (DCMU).

-

-

Dark Adaptation:

-

Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.[13]

-

-

Fluorescence Measurement:

-

Use a portable fluorometer (e.g., a HandyPEA or similar instrument) to measure the OJIP transient.

-

Apply a saturating pulse of light (e.g., 3000 µmol photons m

s−2−1 -

Record the fluorescence intensity at key time points: F(_o) (initial fluorescence), F(_j) (fluorescence at 2 ms), F(_i) (fluorescence at 30 ms), and F(_m) (maximal fluorescence).[14]

-

-

Data Analysis (JIP-Test):

-

From the raw fluorescence data, calculate various JIP-test parameters to quantify the effects on PSII. Key parameters include:

-

F(_v)/F(_m) (Maximum quantum yield of PSII): (F(_m) - F(_o))/F(_m). A decrease indicates damage to PSII.[15]

-

PI(_ABS) (Performance Index): A comprehensive parameter reflecting the overall vitality of PSII.

-

V(_j): Relative variable fluorescence at the J-step. An increase in V(_j) is a characteristic indicator of the blockage of electron transport from Q(_A) to Q(_B).[10]

-

-

The following diagram outlines the experimental workflow for the OJIP test.

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the affinity and density of herbicide binding sites on the D1 protein.[16] This technique typically uses a radioactively labeled herbicide (e.g.,

314Protocol for Radioligand Binding Assay:

-

Thylakoid Isolation:

-

Isolate thylakoid membranes from a suitable plant source (e.g., spinach) using differential centrifugation.

-

-

Binding Assay:

-

Incubate a fixed amount of thylakoid membranes with increasing concentrations of a radiolabeled triazine herbicide in a suitable buffer.

-

To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled this compound).

-

-

Separation of Bound and Free Ligand:

-

Separate the thylakoid membranes (with bound radioligand) from the unbound radioligand by vacuum filtration through glass fiber filters.[17]

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (K(_d)) and the maximum number of binding sites (B(_max)).[3]

-

The following diagram illustrates the logical relationship in a radioligand binding assay.

Conclusion

This compound acts as a potent herbicide by inhibiting photosynthesis at the level of Photosystem II. Its mechanism of action, shared with other triazine herbicides, involves binding to the Q(_B) site of the D1 protein, thereby blocking the photosynthetic electron transport chain. This leads to the cessation of energy production for carbon fixation and the generation of destructive reactive oxygen species. While specific quantitative data on this compound's binding affinity and inhibitory concentration are limited, the established experimental protocols described herein provide a robust framework for its further characterization. Understanding the precise molecular interactions of this compound with its target site is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 1. This compound (Ref: G 31435) [sitem.herts.ac.uk]

- 2. This compound | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. researchgate.net [researchgate.net]

- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Photosynthetic Electron Transport and Photoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 12. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 13. iris.unife.it [iris.unife.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Prometon: An In-Depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Prometon, a non-selective, pre- and post-emergent systemic herbicide.[1][2] Used for the control of a wide range of annual and perennial broadleaf weeds and grasses, this compound is primarily applied in non-cropping situations such as industrial sites and rights-of-way.[2][3][4] Its mechanism of action involves the inhibition of photosynthesis.[2][4] Understanding the environmental behavior of this compound is critical for assessing its potential ecological impact.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H19N5O | [3] |

| Molecular Weight | 225.29 g/mol | [3] |

| Water Solubility | 620 - 750 mg/L at 20-22 °C | [1][5][6] |

| Vapor Pressure | 2.3 x 10^-6 - 3.1 x 10^-6 mm Hg at 20 °C | [1][3] |

| Henry's Law Constant | 9.1 x 10^-10 atm-cu m/mole | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 2.69 - 2.99 | [3][6] |

| pKa (Acid Dissociation Constant) | 4.3 at 21 °C | [3][6] |

Environmental Fate and Transport

This compound's journey through the environment is a complex interplay of various physical, chemical, and biological processes. These processes dictate its persistence, mobility, and ultimate transformation in different environmental compartments.

Degradation

The breakdown of this compound in the environment occurs through several pathways, with biodegradation and photodegradation being the most significant.

Biodegradation: Microbial degradation of this compound in soil involves hydrolytic cleavage of the methoxy (B1213986) group to form hydroxy metabolites and dealkylation of the side chains.[3] While several soil bacteria and fungi are known to degrade this compound, it is considered to be a persistent compound.[1][3] The methoxy-s-triazines, like this compound, are generally more resistant to biodegradation than other triazine herbicides.[3] The reported average soil half-life can be as long as 932 days.[3]

Photodegradation: this compound can be degraded by ultraviolet (UV) radiation.[3] In aqueous solutions, its photodegradation is enhanced in the presence of substances like ferric ions, which promote the formation of hydroxyl radicals.[7] On soil surfaces, this compound has a photodegradation half-life of approximately 46.8 days, yielding 6-methoxy-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine as a product.[3]

Hydrolysis: this compound is stable to hydrolysis at 20°C in neutral, slightly acidic, or slightly alkaline media.[3] However, it can be hydrolyzed under warmer conditions in the presence of strong acids or alkalis.[3]

A simplified overview of this compound's degradation pathways is presented below.

Mobility

Soil: this compound is expected to have low to moderate mobility in soil.[3] The organic carbon-water (B12546825) partitioning coefficient (Koc) values for this compound have been reported to range from 305 to 572, with a mean of 524.3 in 29 different soils.[3] The soil sorption coefficient (Kd) has been reported with a mean of 4.86.[3] this compound can adsorb to soil humic acids through various forces, including ionic and hydrogen bonding, as well as electron donor-acceptor interactions.[3]

Water: Due to its moderate water solubility, this compound has the potential to move from the site of application into surface and groundwater.[1][2] In aquatic environments, it is expected to adsorb to suspended solids and sediment.[3] this compound has been frequently detected in both surface water and groundwater in urban and agricultural areas.[8]

Air: With a low vapor pressure and Henry's Law constant, this compound is not expected to be highly volatile from moist soil or water surfaces.[3] However, it can exist in both the vapor and particulate phases in the atmosphere.[3] In the vapor phase, it can be degraded by photochemically-produced hydroxyl radicals with an estimated half-life of about 10 hours.[3] Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition.[3]

The following diagram illustrates the key transport and fate processes of this compound in the environment.

Bioaccumulation

This compound has a low potential for bioconcentration in aquatic organisms.[3] The estimated bioconcentration factor (BCF) in fish is 19, and a BCF of 69 has also been reported.[1][2][3] These values suggest that this compound is not likely to significantly accumulate in the tissues of aquatic organisms.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of this compound.

Table 1: Soil Mobility and Persistence

| Parameter | Value | Soil Type | Reference |

| Koc (mL/g) | 305 | San Joaquin Sandy Loam | [3] |

| 395 | Tujunga Loamy Sand | [3] | |

| 572 | Hanford Sandy Loam | [3] | |

| 524.3 (mean) | 29 Soils | [3] | |

| Kd (mL/g) | 4.86 (mean) | 59 measurements | [3] |

| Soil Half-Life (days) | 932 (average) | - | [3] |

| Photodegradation Half-Life on Soil (days) | 46.8 | Sandy Loam | [3] |

Table 2: Aquatic Fate and Bioaccumulation

| Parameter | Value | Organism/Medium | Reference |

| Water Solubility (mg/L) | 620 - 750 | Water at 20-22 °C | [1][5][6] |

| Bioconcentration Factor (BCF) | 19 (estimated) | Fish | [3] |

| 69 | - | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of pesticides are outlined in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe generalized methodologies for key experiments based on these guidelines and available literature.

Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption of this compound is typically determined using a batch equilibrium method.

-

Soil Preparation: A series of representative soils are air-dried and sieved (e.g., <2 mm). Key soil properties such as organic carbon content, pH, and texture are determined.

-

Solution Preparation: A stock solution of this compound in a suitable solvent is prepared. A series of aqueous test solutions of known concentrations are made by diluting the stock solution, often in a 0.01 M CaCl2 solution to mimic soil solution ionic strength.

-

Equilibration: A known mass of soil is placed in a centrifuge tube with a known volume of the this compound test solution. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Analysis: After equilibration, the tubes are centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil.

-

Desorption: For desorption studies, the supernatant is replaced with a fresh solution without this compound, and the process of equilibration and analysis is repeated.

The workflow for a typical soil sorption experiment is depicted below.

Aerobic Soil Biodegradation (OECD 307)

-

Soil Collection and Preparation: Fresh, biologically active soil is collected and sieved. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test System Setup: A known amount of the prepared soil is placed in incubation vessels.

-

Application of Test Substance: A solution of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil to achieve a desired concentration.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with a continuous supply of CO₂-free, humidified air.

-

Sampling and Analysis: At regular intervals, replicate soil samples are removed and extracted with appropriate solvents. The extracts are analyzed for the parent this compound and its degradation products using techniques like HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS). The evolved ¹⁴CO₂ is trapped in a suitable absorbent and quantified by liquid scintillation counting to assess mineralization.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Photodegradation on Soil (Based on EPA Guideline 835.2350)

-

Soil Preparation: A thin layer of a representative soil is applied to a suitable surface (e.g., glass plates).

-

Application of Test Substance: A solution of this compound is uniformly applied to the soil surface.

-

Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Control samples are kept in the dark.

-

Sampling and Extraction: At various time points, soil samples are collected from both the irradiated and dark control plates. The soil is extracted with an appropriate solvent.

-

Analysis: The concentration of this compound and any major photoproducts in the extracts is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

Calculation: The rate of photodegradation and the half-life are calculated from the decline in this compound concentration over time in the irradiated samples, corrected for any degradation observed in the dark controls.

Conclusion

This compound is a persistent herbicide with low to moderate mobility in soil. While it has a low potential for bioaccumulation, its persistence and mobility in the environment warrant careful consideration, as it can be transported to surface and groundwater. The degradation of this compound is primarily driven by microbial activity and photodegradation, leading to the formation of various metabolites. This technical guide provides a foundational understanding of the environmental fate and transport of this compound for researchers and professionals in related fields.

References

- 1. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Long-term experiments to investigate irreversibility in sorption of pesticides to soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Prometon Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon, a non-selective, pre- and post-emergent herbicide, is widely utilized for the control of annual and perennial broadleaf weeds and grasses in non-crop areas.[1] Its persistence in the environment is a subject of considerable interest due to its potential for off-site transport and contamination of water resources.[2][3] This technical guide provides an in-depth overview of the degradation pathways of this compound in both soil and aquatic environments, summarizes quantitative data on its persistence, and details experimental protocols for its study.

This compound Degradation Pathways

The environmental fate of this compound is governed by a combination of microbial, photochemical, and chemical degradation processes. The relative importance of each pathway is highly dependent on the environmental matrix (soil or water) and specific conditions such as pH, temperature, and microbial activity.

Degradation in Soil

In the soil environment, the primary mechanism for this compound dissipation is microbial degradation .[4][5] Several soil bacteria and fungi have been reported to break down this compound, although it is generally considered to be a persistent herbicide in soil.[4] The degradation process in soil involves two main transformations:

-

Dealkylation: The removal of one or both of the isopropyl groups attached to the amino groups of the triazine ring. This leads to the formation of metabolites such as 2-amino-4-(isopropylamino)-6-methoxy-s-triazine (GS-14626) and 2,4-diamino-6-methoxy-s-triazine (GS-12853).[6]

-

Hydroxylation: The replacement of the methoxy (B1213986) group with a hydroxyl group, resulting in the formation of hydroxy-prometon (4,6-bis(isopropylamino)-1,3,5-triazin-2-ol or GS-11526).[6]

Photodegradation can also contribute to the breakdown of this compound on the soil surface. The photodegradation half-life of this compound on soil has been reported to be approximately 46.8 days.[4]

Degradation in Water

This compound is relatively stable to photodegradation in water.[4] However, chemical hydrolysis can occur, particularly under acidic or alkaline conditions, especially with increased temperature.[4] In neutral aqueous media at 20°C, this compound is stable to hydrolysis.[4]

The primary degradation products identified in water are similar to those in soil and include deisopropylthis compound and hydroxythis compound.[7]

Quantitative Degradation Data

The persistence of this compound in the environment is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

| Parameter | Soil | Water | Reference(s) |

| Aerobic Half-life (DT50) | 462 to 932 days | Not readily available | [6] |

| Anaerobic Half-life (DT50) | 557 days | Not readily available | [6] |

| Field Half-life (DT50) | >459 to 1,123 days | Not readily available | [6] |

| Photodegradation Half-life | 46.8 days (on soil surface) | Stable | [4] |

| Hydrolysis Half-life | Not a primary pathway | >200 days (neutral pH, 20°C) | [6] |

Experimental Protocols

Standardized methods are crucial for accurately assessing the degradation of this compound in environmental matrices. The following protocols are based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Soil Selection and Preparation:

-

Select a representative agricultural soil (e.g., sandy loam).

-

Sieve the soil to <2 mm and precondition it at room temperature for 7-14 days, maintaining a moisture content of 40-60% of its maximum water holding capacity.

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Apply the this compound solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended application rate.

-

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved CO₂.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.

-

Maintain soil moisture throughout the incubation period.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate samples.

-

Extract the soil samples with appropriate solvents (e.g., acetonitrile, methanol).

-

Analyze the extracts for this compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the evolved ¹⁴CO₂ to determine the extent of mineralization.

-

Aqueous Photodegradation Study (General Protocol)

This protocol outlines a method to assess the photodegradation of this compound in water.

-

Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The use of a photosensitizer like acetone (B3395972) may be included to simulate indirect photolysis.

-

-

Irradiation:

-

Place the this compound solution in a temperature-controlled photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Irradiate the samples for a defined period, with control samples kept in the dark to account for any non-photolytic degradation.

-

-

Sampling and Analysis:

-

At various time points, withdraw aliquots of the solution from both the irradiated and dark control samples.

-

Analyze the samples for the concentration of this compound using a suitable analytical method, such as HPLC with UV detection or LC-MS.

-

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life.

-

If using a radiolabeled compound, identify and quantify any major photoproducts.

-

Visualizations

This compound Degradation Pathway in Soil

Caption: Microbial degradation pathways of this compound in soil.

Experimental Workflow for Soil Metabolism Study

Caption: Workflow for a this compound aerobic soil metabolism study.

This compound Degradation in Water

Caption: Primary degradation pathways of this compound in water.

References

Toxicological Effects of Prometon on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometon is a non-selective, pre- and post-emergent systemic herbicide belonging to the triazine family.[1] Its primary mode of action is the inhibition of photosynthesis.[1] While effective for vegetation control in non-crop areas, its persistence and mobility in soil and water raise concerns about its potential toxicological effects on non-target organisms.[1][2] This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Ecotoxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 12 mg/L | [3] |

| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | 25.7 mg/L | [3] |

| Birds | Not Specified | LD50 | >2,264 mg/kg bw | [3] |

| Mammals | Rat | LD50 | 1,518 mg/kg | [3] |

| Insects | Honey Bee (Apis mellifera) | LD50 | 36 µ g/bee | [3] |

LC50: The concentration of a chemical in water that is lethal to 50% of a test population over a specified time period. EC50: The concentration of a chemical that produces a specified effect in 50% of a test population over a specified time period. LD50: The dose of a chemical that is lethal to 50% of a test population.

Table 2: Chronic Toxicity and Other Endpoints for this compound

| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Fish | Fathead Minnow (Pimephales promelas) | NOEC (reproduction) | Not significantly affected | 21 days | [4] |

| Mammals | Rat | NOAEL (Neurotoxicity) | Not Found | - | [3] |

| Mammals | - | Carcinogenicity | Not Likely to be Carcinogenic to Humans | - | [3] |

NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control. NOAEL: No Observed Adverse Effect Level. The highest tested dose of a substance at which there are no statistically significant increases in the frequency or severity of adverse effects in the exposed population compared with the control.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of toxicity in photosynthetic organisms is the inhibition of photosynthesis.[1] It specifically targets Photosystem II (PSII) in the chloroplasts, where it competes with plastoquinone, a key electron carrier.[1] This disruption of the electron transport chain leads to a halt in ATP and NADPH production, ultimately causing cellular damage and death in plants.

While the primary target is in plants and algae, indirect effects on other organisms can occur through the food chain. Furthermore, some studies on related triazine herbicides suggest that they can induce oxidative stress in aquatic organisms. This occurs when the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the organism, leading to cellular damage.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced toxicity.

Caption: Proposed signaling pathway of this compound toxicity in photosynthetic and non-photosynthetic organisms.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.

Methodology:

-

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).

-

Test Conditions: A semi-static or flow-through system is used to maintain constant exposure concentrations. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

-

Procedure:

-

Groups of fish are exposed to a range of this compound concentrations and a control (no this compound).

-

Mortality and any sublethal effects (e.g., abnormal behavior) are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC50 value is calculated using statistical methods (e.g., probit analysis).

-

Caption: Experimental workflow for a fish acute toxicity test.

Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna, by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.

Methodology:

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Conditions: Static test system with controlled temperature and light conditions.

-

Procedure:

-

Groups of daphnids are exposed to a range of this compound concentrations and a control.

-

After 24 and 48 hours, the number of immobilized daphnids (those unable to swim) is recorded.

-

The EC50 value is calculated.

-

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

Methodology:

-

Test Organism: Green algae, such as Pseudokirchneriella subcapitata.

-

Test Conditions: Batch cultures in a nutrient-rich medium under continuous illumination and controlled temperature.

-

Procedure:

-

Exponentially growing algal cultures are exposed to various concentrations of this compound and a control.

-

Algal growth is measured over 72 hours by determining cell density or biomass.

-

The concentration that inhibits growth by 50% (EC50) is calculated.

-

Caption: Experimental workflow for an algal growth inhibition test.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 213)

This test determines the single oral dose of a substance that is lethal to 50% of a test bird population (LD50).

Methodology:

-

Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are fasted and then administered a single oral dose of this compound via gavage.

-

A control group receives the vehicle only.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

The LD50 is calculated.

-

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

Methodology:

-

Test Organism: Eisenia fetida.

-

Procedure:

-

Artificial soil is treated with a range of this compound concentrations.

-

Adult earthworms are introduced to the treated soil.

-

Mortality and changes in body weight are assessed after 7 and 14 days.

-

The LC50 is determined.

-

Conclusion

This compound exhibits moderate acute toxicity to fish and aquatic invertebrates, and low acute toxicity to birds and mammals.[3] Its primary mechanism of action, the inhibition of photosynthesis, directly impacts algae and aquatic plants, which can have cascading effects on the aquatic food web. While the risk of direct acute toxicity to birds and mammals from a single dose appears low, the potential for adverse effects from chronic exposure and through the consumption of contaminated food sources warrants further investigation. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the continued assessment of this compound's environmental risk. Researchers and professionals in drug development should consider these toxicological profiles when evaluating the environmental impact of this and structurally similar compounds.

References

- 1. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Effect of chronic exposure to prometryne on oxidative stress and antioxidant response in common carp (Cyprinus carpio L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotecnologiebt.it [biotecnologiebt.it]

Prometon: An In-depth Technical Examination of its Potential for Endocrine Disruption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometon, a triazine herbicide, has come under scrutiny for its potential to disrupt the endocrine system. This technical guide provides a comprehensive analysis of the existing scientific literature on the subject, with a focus on in vivo and in vitro studies. While direct interaction with steroid hormone receptors appears to be minimal, evidence suggests that this compound may exert subtle endocrine-disrupting effects through indirect mechanisms. This document details the experimental protocols used to assess these effects, presents the available quantitative data, and explores the potential signaling pathways involved.

Introduction

This compound (2,4-bis(isopropylamino)-6-methoxy-1,3,5-triazine) is a non-selective, pre- and post-emergence herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. Its persistence in the environment has raised concerns about its potential impact on non-target organisms, including its capacity to interfere with endocrine systems. This guide synthesizes the current understanding of this compound's endocrine-disrupting potential, providing a technical resource for researchers and professionals in related fields.

In Vivo Evidence of Endocrine Disruption

The most significant in vivo evidence for this compound's potential endocrine-disrupting effects comes from a 21-day fathead minnow (Pimephales promelas) reproduction assay.

Key Findings from Fathead Minnow Reproduction Assay

A study by Villeneuve et al. (2006) exposed mature fathead minnows to this compound at concentrations of 20, 200, and 1,000 µg/L. The key findings from this study are summarized below.

Table 1: Summary of Significant In Vivo Effects of this compound on Fathead Minnows

| Endpoint | This compound Concentration (µg/L) | Observation | Implication |

| Male Fat Pad Weight | 20, 200, 1000 | Statistically significant reduction relative to body weight.[1] | The fat pad is an androgen-responsive tissue; its reduction suggests a potential anti-androgenic or androgen-disrupting effect. |